9-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 .Molecular Structure Analysis
Preliminary structure-activity relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis
Methods are proposed for the preparation of fluorophosphorus-containing pyrimidines through three-component reactions of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates .Physical and Chemical Properties Analysis
The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related purinediones involves multi-step processes, starting from simpler pyrimidine diones and undergoing various chemical reactions to achieve the desired complex structures. For example, a study by Šimo et al. (1995) discussed the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones through a four-step synthesis, highlighting the intricate processes involved in creating such compounds Šimo, Rybár, & Alföldi, 1995.
Biological Activities and Applications
Compounds structurally related to the one have been investigated for their biological activities, which could lead to various scientific research applications:
Anti-inflammatory Activity : A study by Kaminski et al. (1989) explored the anti-inflammatory properties of substituted analogues based on the pyrimidopurinedione ring system, showing significant activity in models of chronic inflammation. This suggests potential therapeutic research applications for related compounds Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, Watnick, 1989.
Electrochemical Properties : The electrochemical oxidation of 9-methylxanthine, a related compound, was studied by Cleary, Owens, and Dryhurst (1981), revealing complex oxidation processes that could be relevant in biochemical research or synthetic chemistry applications Cleary, Owens, & Dryhurst, 1981.
Pharmacological Properties : Jurczyk et al. (2004) synthesized and evaluated 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives as 5-HT(1A) receptor ligands, indicating potential applications in neurological or psychiatric research Jurczyk, Kołaczkowski, Maryniak, Zajdel, Pawłowski, Tatarczyńska, Kłodzińska, Chojnacka-wójcik, Bojarski, Charakchieva‐Minol, Duszyńska, Nowak, & Maciąg, 2004.
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-8-13(2)10-15(9-12)23-6-5-7-24-16-17(21-19(23)24)22(4)20(28)25(18(16)27)11-14(3)26/h8-10H,5-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYJMERKGLDOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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